4-Bromo-5-methylbenzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZQDGBKLBXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296780 | |
| Record name | 2-Benzothiazolamine, 4-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427373-92-9 | |
| Record name | 2-Benzothiazolamine, 4-bromo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427373-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazolamine, 4-bromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Derivatization of 4 Bromo 5 Methylbenzo D Thiazol 2 Amine
Established Synthetic Pathways for Benzothiazol-2-amine Scaffolds
The synthesis of the 2-aminobenzothiazole (B30445) core is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. These pathways often begin with appropriately substituted anilines and employ cyclization reactions to form the fused thiazole (B1198619) ring.
A classical and widely utilized method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of N-arylthioureas. This process, often referred to as the Hugershoff reaction, typically involves two main steps. First, a substituted aniline (B41778) is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in an acidic medium like glacial acetic acid, to form an N-arylthiourea intermediate. indexcopernicus.comrjpbcs.com
In the second step, this intermediate undergoes an electrophilic oxidative cyclization to form the 2-aminobenzothiazole ring. Molecular bromine is a common reagent for this transformation. rjpbcs.comresearchgate.net The bromine acts as an electrophile, promoting the intramolecular C-S bond formation between the thiourea (B124793) sulfur and the carbon atom ortho to the amino group on the aniline ring. rjpbcs.com This method is robust and applicable to a variety of substituted anilines. indexcopernicus.com For instance, 4-substituted anilines can be reacted with potassium thiocyanate and subsequently cyclized with bromine to yield 2-amino-6-substituted-carbonyl benzothiazoles. researchgate.net Variations of this one-pot reaction, where the aniline is treated directly with thiocyanogen (B1223195) (generated in situ from a thiocyanate salt and bromine), are also frequently employed. researchgate.net
The precise placement of substituents on the benzothiazole (B30560) ring is critical for modulating its properties. Regioselectivity can be achieved through two primary strategies: by starting with a pre-functionalized precursor or by direct functionalization of the benzothiazole scaffold.
The most straightforward approach is to begin the synthesis with an aniline that already contains the desired substituents in the correct positions. The substitution pattern of the aniline directly translates to the substitution pattern on the benzene (B151609) portion of the benzothiazole ring. For example, to synthesize a 6-substituted 2-aminobenzothiazole, one would typically start with the corresponding 4-substituted aniline. researchgate.net
Alternatively, direct electrophilic substitution on a pre-formed benzothiazole ring can be employed. The existing groups on the ring direct the position of new incoming substituents. The 2-amino group is an activating group and directs electrophiles to the 4- and 6-positions of the benzothiazole ring. A notable example is the synthesis of 2-amino-4-bromo-6-methylbenzothiazole, which is achieved by the direct bromination of 2-amino-6-methylbenzothiazole (B160888) using bromine in chloroform. prepchem.com This demonstrates that the 4-position can be selectively halogenated even in the presence of other substituents. prepchem.com Modern methods involving visible-light-induced photoredox catalysis have also been developed for the direct C-H alkylation of related benzothiadiazole systems, showing high regioselectivity for the 4-position. acs.org
Targeted Synthesis of 4-Bromo-5-methylbenzo[d]thiazol-2-amine and Related Analogs
The synthesis of the specifically substituted this compound requires a carefully planned multi-step approach, which can be enhanced by modern synthetic techniques.
A logical synthetic route to this compound would commence with 3-methylaniline. The position of the methyl group at the 3-position (meta) of the aniline is crucial for it to become the 5-methyl substituent in the final benzothiazole product.
The proposed synthesis is as follows:
Formation of N-(3-methylphenyl)thiourea: 3-Methylaniline is reacted with potassium thiocyanate in the presence of an acid to yield the corresponding N-arylthiourea intermediate.
Oxidative Cyclization: The N-(3-methylphenyl)thiourea is then treated with an oxidizing agent like bromine to induce cyclization, forming 2-amino-5-methylbenzothiazole.
Regioselective Bromination: The final step is the selective bromination of 2-amino-5-methylbenzothiazole. Based on analogous reactions, such as the bromination of 2-amino-6-methylbenzothiazole which yields the 4-bromo product, it is anticipated that bromine will be directed to the 4-position due to the activating effect of the 2-amino group and the steric and electronic influence of the 5-methyl group. prepchem.com The reaction is typically performed using molecular bromine in a suitable solvent like chloroform. prepchem.com
Optimization of this multi-step process involves careful control of reaction conditions such as temperature, reaction time, and stoichiometry of reagents to maximize the yield and purity of the desired product at each stage.
Modern synthetic methods can significantly improve the efficiency of benzothiazole synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. ias.ac.in The use of microwave irradiation often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher product yields compared to conventional heating methods. nih.govscielo.br For instance, the cyclocondensation of 2-aminothiophenols with aldehydes to form 2-substituted benzothiazoles shows significant rate enhancement and yield improvement under microwave conditions. ias.ac.inscielo.br
| Method | Reaction Time | Yield Increase | Key Benefits |
|---|---|---|---|
| Conventional Heating | 2 to 8 hours | N/A | Standard, well-established procedures |
| Microwave Irradiation | 3 to 10 minutes | 3% to 113% | Rapid reaction rates, higher yields, cleaner reactions |
Transition metal catalysis offers another advanced strategy for synthesizing the benzothiazole core. nih.gov Various catalysts, including those based on copper, palladium, ruthenium, and iron, have been developed for the efficient construction of the thiazole ring. nih.govorganic-chemistry.orgacs.org For example, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles under mild conditions. acs.org These catalytic methods can offer advantages such as improved substrate scope, milder reaction conditions, and higher atom economy compared to traditional stoichiometric approaches. nih.govacs.org
Derivatization Strategies of the this compound Core
The this compound molecule possesses two key functional handles for further chemical modification: the 2-amino group and the 4-bromo substituent. These sites allow for extensive derivatization to generate a library of new analogues.
The 2-amino group is nucleophilic and can readily undergo a variety of transformations. A common strategy involves acylation, for example, with chloroacetyl chloride. nih.govnih.gov The resulting chloroacetamide derivative can then be used in subsequent reactions, such as cyclization with thiourea to form a second fused thiazole ring system. nih.gov The amino group can also be condensed with aldehydes to form Schiff bases (azomethines), which are versatile intermediates for synthesizing more complex heterocyclic structures. nih.gov
The bromine atom at the 4-position serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This opens up possibilities for introducing a wide array of substituents onto the benzothiazole core. Standard palladium-catalyzed reactions such as Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position. This strategic functionalization of the aryl bromide is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships. The benzothiazole moiety itself can also act as a directing group to facilitate regioselective C-H functionalization at adjacent positions. nih.gov
Functionalization at the Exocyclic Amino Group (e.g., Acylation, Schiff Base Formation)
The exocyclic amino group at the C2 position of the benzothiazole ring is a primary site for functionalization due to its nucleophilic character. Common reactions at this position include acylation and the formation of Schiff bases (imines).
Acylation: The reaction of this compound with various acylating agents such as acid chlorides or anhydrides leads to the formation of N-acylated derivatives. mdpi.com These reactions are typically carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an anhydrous solvent like THF or CH₂Cl₂. nih.govrsc.org For instance, reacting the parent amine with acetyl chloride would yield N-(4-Bromo-5-methylbenzo[d]thiazol-2-yl)acetamide. The Schotten-Baumann reaction protocol, which involves using an aromatic acid chloride in a two-phase system, is also a viable method for synthesizing N-aroyl-2-aminobenzothiazoles. mdpi.com
Schiff Base Formation: Condensation of the primary amino group with various substituted aldehydes or ketones results in the formation of Schiff bases, also known as azomethines or imines. nih.govresearchgate.net This reaction is typically performed by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. researchgate.netnih.gov The use of a Dean-Stark apparatus can help to remove the water formed during the reaction, driving the equilibrium towards the product. primescholars.com The resulting Schiff bases are valuable intermediates for the synthesis of further heterocyclic systems. nih.govprimescholars.com
Below is a table illustrating potential derivatives formed from these reactions.
| Reagent | Reaction Type | Product Name |
| Acetyl Chloride | Acylation | N-(4-Bromo-5-methylbenzo[d]thiazol-2-yl)acetamide |
| Benzoyl Chloride | Acylation | N-(4-Bromo-5-methylbenzo[d]thiazol-2-yl)benzamide |
| Benzaldehyde | Schiff Base Formation | (E)-N-(4-Bromo-5-methylbenzo[d]thiazol-2-yl)-1-phenylmethanimine |
| 4-Nitrobenzaldehyde | Schiff Base Formation | (E)-N-(4-Bromo-5-methylbenzo[d]thiazol-2-yl)-1-(4-nitrophenyl)methanimine |
| Salicylaldehyde | Schiff Base Formation | 2-(((E)-(4-Bromo-5-methylbenzo[d]thiazol-2-yl)imino)methyl)phenol |
Modifications at the Benzene Ring via Substitution Reactions (e.g., Nucleophilic Aromatic Substitution, Reduction of Nitro Groups)
The benzene portion of the benzothiazole scaffold can be modified through various substitution reactions. The bromine atom at the C4 position is a key handle for introducing new functional groups.
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is a powerful method for replacing the bromine atom on the aromatic ring with a variety of nucleophiles. libretexts.org This reaction is facilitated by the presence of the electron-withdrawing thiazole ring fused to the benzene ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmdpi.com Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. libretexts.org While the thiazole moiety provides some activation, further activation, for example by a nitro group, would significantly enhance reactivity. Should the parent compound be nitrated (a common electrophilic aromatic substitution), the resulting nitro-substituted derivative would be highly susceptible to SNAr. rsc.org
Reduction of Nitro Groups: If a nitro group were introduced onto the benzene ring (e.g., at the C7 position) via electrophilic nitration, it could subsequently be reduced to an amino group. This transformation provides another site for functionalization. Standard reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing agents like tin(II) chloride (SnCl₂) in acidic media. The resulting amino group can then undergo diazotization followed by Sandmeyer reactions or be used in condensation reactions to build further complexity.
Exploration of Side-Chain Elongation and Annulation Reactions
Further structural diversity can be achieved by modifying the methyl group or by building new rings onto the benzothiazole framework.
Side-Chain Elongation: The methyl group at the C5 position is a benzylic position, making it uniquely reactive. youtube.com It can undergo free-radical halogenation, for instance using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light, to form 5-(bromomethyl)-4-bromobenzo[d]thiazol-2-amine. This benzylic bromide is a versatile intermediate that can be used in nucleophilic substitution reactions to introduce longer side chains or new functional groups. For example, reaction with sodium cyanide followed by hydrolysis would yield a carboxylic acid, effectively elongating the side chain.
Annulation Reactions: Annulation involves the construction of a new ring fused to the existing heterocyclic system. For 2-aminobenzothiazoles, a common strategy involves reacting the nucleophilic exocyclic amino group and the adjacent ring nitrogen (N3) with a bifunctional electrophile. For example, reaction with an α-haloketone can lead to the formation of a fused imidazole (B134444) ring, yielding a thiazolo[3,2-a]benzimidazolium system. This type of cyclocondensation reaction significantly expands the structural complexity and can lead to the formation of novel polycyclic heterocyclic scaffolds. The concept of using bifunctional reagents to create fused systems is a cornerstone of heterocyclic chemistry. buchler-gmbh.com
Green Chemistry Principles in the Synthesis of Benzothiazole Derivatives
The synthesis of benzothiazole derivatives has traditionally involved methods that use hazardous reagents and energy-intensive conditions. airo.co.in In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic routes. bohrium.comnih.gov
Key green chemistry approaches applicable to the synthesis of the core benzothiazole structure include:
Use of Green Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. airo.co.inorgchemres.org
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to significantly reduce reaction times, increase yields, and minimize the formation of byproducts compared to conventional heating methods. airo.co.in
Eco-Friendly Catalysts: The development and use of recyclable or biodegradable catalysts are central to green synthesis. mdpi.com For instance, the condensation of 2-aminothiophenols with aldehydes to form the benzothiazole core has been achieved using novel heterogeneous catalysts like SnP₂O₇, which can be recovered and reused multiple times without significant loss of activity. mdpi.com Enzymes, such as laccases, have also been employed as catalysts for these condensations, offering a highly efficient and green pathway. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle. Methods like the cyclization of thioamides or using CO₂ as a raw material are being explored to improve atom economy. bohrium.comnih.gov
These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes for producing benzothiazole derivatives. bohrium.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 4-Bromo-5-methylbenzo[d]thiazol-2-amine. ¹H NMR spectroscopy identifies the chemical environment of hydrogen atoms, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the types of carbon atoms (C, CH, CH₂, CH₃).
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the amine protons. The aromatic protons on the benzene (B151609) ring would appear as multiplets or distinct doublets, with their chemical shifts and coupling constants dictated by their position relative to the bromine, methyl, and thiazole (B1198619) ring fusion. The methyl group (CH₃) protons would typically appear as a sharp singlet in the upfield region. The amine (NH₂) protons would present as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum would display eight unique signals for the eight carbon atoms in the molecule. The DEPT-135 spectrum would further differentiate these, showing positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (absent in this molecule). Quaternary carbons (C) would be absent in the DEPT-135 spectrum but present in the broad-band ¹³C spectrum. The chemical shifts would be influenced by the attached atoms, with carbons bonded to bromine, nitrogen, and sulfur showing characteristic downfield shifts.
Expected NMR Data Interpretation:
Analysis of related compounds like 2-amino-4-methylbenzothiazole provides a basis for predicting the chemical shifts. nih.gov
The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to calculate and predict NMR chemical shifts for such molecules, which can then be compared to experimental data for validation of the structure. nih.gov
| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |
| Amine (NH₂) | Broad singlet | C=N (Amidine) | Downfield |
| Aromatic (CH) | Multiplets/Doublets in aromatic region | Aromatic C-Br | Downfield |
| Methyl (CH₃) | Sharp singlet, upfield | Aromatic C-S | Downfield |
| Aromatic C-CH₃ | Mid-field | ||
| Aromatic CH | Mid-field | ||
| Methyl (CH₃) | Upfield |
This is an interactive data table. The values are illustrative based on general principles and data from related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, LC-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental formula of the compound. Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful. jyoungpharm.org
The high-resolution mass spectrum (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₇BrN₂S. The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by approximately 2 mass units.
Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. Collision-induced dissociation (CID) of the protonated molecular ion [M+H]⁺ would likely lead to characteristic fragment ions. Potential fragmentation patterns for bromo-methyl-benzoquinones and related structures often involve the loss of radicals or stable neutral molecules. researchgate.netnih.gov
Key Analytical Points:
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the mass of C₈H₇BrN₂S (243.12 g/mol ). cas.org
Isotopic Pattern: A distinctive M/M+2 isotopic pattern confirms the presence of one bromine atom.
| Ion | m/z (Expected) | Description |
| [M]⁺ | ~242 / 244 | Molecular ion peak showing ⁷⁹Br/⁸¹Br isotope pattern |
| [M+H]⁺ | ~243 / 245 | Protonated molecular ion (ESI) showing ⁷⁹Br/⁸¹Br isotope pattern |
This is an interactive data table based on the compound's molecular weight.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands for the amine group, the aromatic ring, and the carbon-sulfur/carbon-nitrogen bonds.
Characteristic IR Absorption Bands:
N-H Stretching: The amine group (NH₂) typically shows two distinct, sharp to medium intensity bands in the region of 3300-3500 cm⁻¹ for asymmetric and symmetric stretching vibrations. This helps distinguish it from the broad O-H band of alcohols.
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic system are expected in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong band around 1600 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the fingerprint region (below 900 cm⁻¹) and can provide information about the substitution pattern.
FT-IR analysis, often complemented by computational DFT calculations, allows for a detailed assignment of the observed vibrational frequencies. nih.govmdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Primary Amine (R-NH₂) | N-H Bend | ~1600 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Methyl Group (C-H₃) | C-H Stretch | < 3000 |
| Thiazole Ring | C=N Stretch | 1500 - 1650 |
This is an interactive data table. Ranges are based on established IR correlation charts.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzothiazole (B30560) ring system is a chromophore that absorbs ultraviolet light, leading to π → π* and n → π* electronic transitions. The absorption maxima (λ_max) and molar absorptivity are characteristic of the compound's electronic structure.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol, would show characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the benzothiazole core. The bromine, methyl, and amino groups act as auxochromes, which can modify the λ_max and the intensity of the absorption bands compared to the unsubstituted parent compound. Studies on related benzothiazole derivatives show that solvent polarity can also influence the position of the absorption bands. researchgate.netresearchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformational Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.
For this compound, an XRD analysis would:
Unambiguously confirm the positions of the bromo, methyl, and amine groups on the benzothiazole ring.
Determine the planarity of the bicyclic benzothiazole system.
Reveal details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, which can form dimers or extended networks. nih.govresearchgate.net
The analysis of related crystal structures, such as 2-amino-4-methylbenzothiazole, shows that these molecules often pack in patterns dictated by hydrogen bonds, forming distinct hydrophilic and hydrophobic regions within the crystal. researchgate.net
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths & Angles | Geometric details of the molecular structure |
| Intermolecular Interactions | Hydrogen bonds, π-stacking, etc. |
This is an interactive data table outlining the type of data obtained from an XRD experiment.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula, C₈H₇BrN₂S, to verify the purity and confirm the empirical formula of the synthesized compound. alayen.edu.iqresearchgate.net
Theoretical Composition for C₈H₇BrN₂S:
Carbon (C): 39.52%
Hydrogen (H): 2.90%
Bromine (Br): 32.86%
Nitrogen (N): 11.52%
Sulfur (S): 13.19%
A close correlation between the experimental and theoretical values (typically within ±0.4%) is a standard criterion for confirming the purity and elemental composition of a sample.
| Element | Theoretical Mass % |
| Carbon | 39.52 |
| Hydrogen | 2.90 |
| Nitrogen | 11.52 |
| Sulfur | 13.19 |
| Bromine | 32.86 |
This is an interactive data table showing the calculated elemental composition.
Structure Activity Relationship Sar Studies and Mechanistic Insights
Methodologies for Investigating Structural Determinants of Biological Interactions
To decipher how the chemical structure of a compound like 4-Bromo-5-methylbenzo[d]thiazol-2-amine dictates its biological function, researchers employ several key methodologies. These approaches are centered on systematically altering the molecule's structure and observing the corresponding changes in its biological activity.
A primary strategy in medicinal chemistry is the systematic modification of substituents on a core scaffold to probe for improved biological activity. pharmacyjournal.in For the benzothiazole (B30560) ring system, positions 2, 4, 5, 6, and 7 are common sites for substitution. pharmacyjournal.in The introduction of different functional groups allows for the exploration of how changes in steric, electronic, and hydrophobic properties affect target binding and efficacy. benthamscience.comrjptonline.org
Researchers often synthesize a series of analogues where a specific position on the benzothiazole ring is decorated with various chemical moieties. nih.gov For example, studies on different benzothiazole derivatives have shown that introducing groups like -NH2, -OH, -CH3, or -Cl can enhance activity. pharmacyjournal.in The analysis of SAR based on the substitution pattern provides valuable insights for designing new derivatives. rjptonline.org For instance, in the development of anticancer agents, modifications at the C-2 and C-6 positions of the benzothiazole nucleus have been shown to be particularly important for biological activity. benthamscience.com Similarly, for antimicrobial applications, systematic studies have evaluated the influence of substituents at the 5- and 6-positions, revealing that the nature and position of the substituent have a significant effect on activity against different microorganisms. umich.edu This systematic approach allows for the generation of quantitative structure-activity relationship (QSAR) models that can predict the activity of novel compounds. nih.govmdpi.com
The presence of a bromine atom at the 4-position and a methyl group at the 5-position of this compound is of particular significance. Halogen and alkyl substituents are known to modulate a compound's physicochemical properties and its interaction with biological targets. mdpi.comresearchgate.net
Halogen Substituents: The introduction of halogen atoms, such as bromine, can profoundly impact a molecule's binding affinity and selectivity. nih.gov Halogens can increase lipophilicity, facilitating passage through biological membranes. Furthermore, they can participate in specific non-covalent interactions known as halogen bonds, which can contribute to the stability of a ligand-receptor complex. Studies on other heterocyclic compounds have demonstrated that the substitution of halogen atoms on a benzene (B151609) ring can increase the interactions with proteins like human serum albumin (HSA), with the binding affinity often increasing with the atomic number of the halogen. nih.govresearchgate.net In the context of benzothiazoles, halogen substitutions have been explored for various therapeutic targets, and their position on the ring can lead to complex effects on biological potency. nih.gov
The interplay between the electron-withdrawing nature of the bromo substituent and the electron-donating, hydrophobic nature of the methyl group in this compound creates a unique electronic and steric profile that dictates its specific biological interactions.
| Substituent Type | Position on Benzothiazole Ring | General Impact on Interaction Profile | Relevant Interaction Types |
| Halogen (e.g., Bromo, Chloro) | 4, 6 | Increases lipophilicity, can enhance binding affinity. nih.govresearchgate.net | Halogen bonding, Hydrophobic interactions. researchgate.netnih.gov |
| Alkyl (e.g., Methyl) | 4, 6 | Increases hydrophobicity, provides steric bulk. semanticscholar.org | Hydrophobic contacts, Van der Waals forces. nih.gov |
| Trifluoromethyl | Ortho, Meta, Para (on phenyl substituent) | Can lead to high potency depending on position due to electronic effects. nih.gov | Hydrophobic interactions. nih.gov |
| Amino (-NH2) | 2, 6 | Can act as hydrogen bond donor/acceptor. pharmacyjournal.in | Hydrogen bonding. nih.govnih.gov |
| Hydroxyl (-OH) | 6 | Can act as hydrogen bond donor/acceptor. pharmacyjournal.innih.gov | Hydrogen bonding. |
Theoretical Frameworks for Understanding Ligand-Target Recognition
The interaction between a small molecule ligand like this compound and its biological target is governed by fundamental principles of molecular recognition. These principles explain the specificity and affinity of binding.
The concept of molecular complementarity is central to ligand-target recognition. It posits that a ligand binds most effectively to a target's binding site when there is a high degree of shape and electronic compatibility. The ligand's three-dimensional shape must fit snugly into the topology of the binding pocket, much like a key fits into a lock.
For benzothiazole derivatives, their relatively planar bicyclic structure allows them to interact with aromatic amino acid residues within a protein's active site through stacking interactions. mdpi.com Molecular docking studies on various benzothiazole compounds have visualized how they occupy specific pockets within their target enzymes. nih.govnih.gov The substituents on the benzothiazole ring play a crucial role in achieving this complementarity. For example, bulky groups may be favored in large hydrophobic pockets, while smaller groups may be necessary to avoid steric clashes in tighter binding sites. The electronic complementarity involves the matching of electrostatic potentials between the ligand and the target, where electron-rich areas of the ligand align with electron-poor regions of the binding site, and vice versa.
Hydrogen Bonding: The 2-amino group and the nitrogen atom within the thiazole (B1198619) ring of this compound can act as hydrogen bond donors and acceptors, respectively. Molecular docking studies of similar benzothiazole derivatives frequently show hydrogen bonds forming with key amino acid residues (e.g., ASN44, LEU222) in the active site of target enzymes. nih.govnih.gov
Hydrophobic Interactions: The benzene and thiazole rings, along with the methyl group, create hydrophobic surfaces that can interact favorably with nonpolar amino acid residues (e.g., tryptophan, methionine) in the binding pocket. nih.govnih.gov These interactions are a major driving force for binding in aqueous environments. nih.gov
π-π Stacking: The aromatic benzothiazole ring can engage in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan (e.g., F267, W336). nih.gov
Halogen Bonding: As mentioned, the bromine atom at the C4 position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
The combination of these non-covalent forces dictates the precise orientation and binding energy of the benzothiazole ligand within the target's active site. cambridge.orgresearchgate.net
| Interaction Type | Contributing Moiety on Benzothiazole | Example Interacting Residue | Significance |
| Hydrogen Bonding | 2-Amino group, Ring Nitrogen | Asparagine (ASN), Leucine (LEU) nih.govnih.gov | Key for specificity and anchoring the ligand. |
| Hydrophobic Contacts | Benzene ring, Methyl group | Methionine (MET), Tryptophan (TRP) nih.govnih.gov | Major contributor to binding affinity. |
| π-π Interactions | Benzothiazole aromatic system | Phenylalanine (PHE), Tryptophan (TRP) nih.gov | Orients the planar ring system in the active site. |
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR and guiding the design of new therapeutic agents. nih.govmdpi.com These methods provide insights into molecular properties and ligand-target interactions at an atomic level.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational method used to correlate the biological activity of a series of compounds with their 3D molecular properties. nih.govresearchgate.net By generating models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can create 3D contour maps. nih.gov These maps highlight regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding character are predicted to either increase or decrease biological activity. This information provides a clear and interpretable guide for optimizing lead compounds by suggesting specific structural modifications. nih.gov
Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method allows for the visualization of how compounds like this compound fit into the active site of a receptor and identifies the key non-covalent interactions responsible for binding. nih.gov Docking studies can explain why certain substituents enhance activity while others diminish it, and they are instrumental in structure-based drug design. mdpi.com
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.gov DFT calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to a molecule's reactivity and electronic properties. nih.gov This information helps in understanding the intrinsic properties of benzothiazole derivatives that contribute to their biological function.
| Computational Method | Primary Application in SAR | Key Insights Provided |
| 3D-QSAR (CoMFA/CoMSIA) | Predicts biological activity based on 3D properties. nih.gov | Identifies favorable/unfavorable steric, electronic, and hydrophobic regions for substitution. nih.govnih.gov |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target. nih.gov | Visualizes ligand-receptor interactions (H-bonds, hydrophobic contacts) and explains binding specificity. nih.govnih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure and molecular properties. mdpi.comnih.gov | Provides data on molecular geometry, reactivity, and electrostatic potential. nih.gov |
Molecular Docking Studies for Predicting Ligand-Protein Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a benzothiazole derivative, might interact with a protein's active site.
While direct molecular docking studies on this compound are not extensively published, research on analogous compounds provides significant insights. For instance, studies on various 2-aminobenzothiazole (B30445) derivatives have been conducted to predict their binding affinities and modes with various protein targets, including enzymes and receptors implicated in cancer and microbial diseases. ijprajournal.com
In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The benzothiazole derivative is then computationally "docked" into the binding site of the protein. The results are analyzed based on the docking score, which estimates the binding affinity, and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions.
For example, docking studies on benzothiazole derivatives with the enzyme dihydroorotase, a potential antimicrobial target, have shown that the bulky thiazole and naphthalene (B1677914) rings can create strong hydrophobic interactions at the entrance of the active site. nih.gov This positioning can interfere with the natural substrate's access, leading to enzyme inhibition. nih.gov Key amino acid residues like LEU222 and ASN44 have been identified as forming crucial hydrogen bonds with these inhibitors. nih.gov
Similarly, research on (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives, which share the methylbenzothiazole core, identified a compound with a 4-methoxyphenylamino substitution as having the highest binding interaction with a target protein. niscair.res.in Another derivative in the same series, with a 4-chlorophenylamino group, was found to be a potent inhibitor of the MCF-7 breast cancer cell line, a finding supported by its docking interactions. niscair.res.inresearchgate.net
The following table summarizes representative findings from molecular docking studies on various benzothiazole derivatives against different biological targets.
| Compound Series | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Affinity/Score | Reference |
| Benzothiazole Derivatives | Dihydroorotase | LEU222, ASN44 | Not specified | nih.gov |
| (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | 5O77 | Not specified | High interaction score | niscair.res.inresearchgate.net |
| 2-(substituted amino)-N-(6- substituted-1,3-benzothiazol-2yl) acetamide | DNA gyrase (3G75) | Not specified | Consistent with antimicrobial activity | researchgate.net |
| Benzo[d]thiazol-2-amine derivatives | Human Epidermal growth factor receptor (HER) | Not specified | Docking scores up to -10.4 kcal/mol | mdpi.com |
This table is illustrative and compiled from studies on various benzothiazole derivatives, not specifically this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of rational drug design. These models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds even before they are synthesized. researchgate.net
For benzothiazole derivatives, various QSAR models have been developed to predict their efficacy as anticancer, antimalarial, and antimicrobial agents. researchgate.netmdpi.comdoaj.org These models are built using a "training set" of compounds with known activities and then validated using a "test set" to ensure their predictive power.
A QSAR study on halogen- and amidino-substituted benzothiazoles as antiproliferative agents identified several key descriptors. mdpi.com For example, a model for cytotoxicity against non-tumor cells included BCUT descriptors, which are related to the eigenvalues of the molecule's connection matrix, weighted by properties like polarizability and van der Waals volumes. mdpi.com This suggests that the size, shape, and electronic properties of the substituents play a critical role in the compound's biological effect. mdpi.com
Another QSAR analysis of benzothiazole derivatives as antimalarial compounds developed a model using electronic descriptors calculated by the semi-empirical AM1 method. researchgate.netdoaj.org The resulting equation showed that the atomic net charges on specific carbon atoms of the benzothiazole ring (C4, C5, C6), along with the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecule's polarizability (α), were significant factors in determining the antimalarial activity. researchgate.netdoaj.org
The statistical quality of a QSAR model is assessed by several parameters, including the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q² or Q²), which measures its predictive ability.
Below is an example of a QSAR model developed for a series of benzothiazole derivatives.
| Model Type | Key Descriptors | r² | q² (or pred_r²) | Research Focus | Reference |
| Multiple Linear Regression | Atomic Net Charges (qC4, qC5, qC6), ELUMO, EHOMO, Polarizability (α) | 0.987 | 0.348 (PRESS) | Antimalarial Activity | researchgate.netdoaj.org |
| Partial Least Squares (PLS) | Physicochemical descriptors (e.g., related to trifluoromethyl groups) | 0.67 - 0.80 | Good predictive power (R²boots and Q²Loo) | Cytotoxic Activity | researchgate.net |
| Multiple Linear Regression | BCUT descriptors (BELp1, BEHv6) | Not specified | Not specified | Cytotoxicity against non-tumor cells | mdpi.com |
| Multiple Linear Regression | Not specified | 0.90 | Not specified | c-Met Receptor Tyrosine Kinase Inhibition | nih.gov |
This table presents data from QSAR studies on various series of benzothiazole derivatives. The specific descriptors and statistical values are model-dependent.
Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability of Complexes
Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target, complementing the static picture offered by molecular docking. biointerfaceresearch.com By simulating the movements of atoms over time, MD can assess the stability of the ligand-protein complex and reveal subtle conformational changes that may be crucial for biological activity. biointerfaceresearch.comnih.gov
In studies involving benzothiazole derivatives, MD simulations are often performed on the most promising candidates identified through molecular docking. biointerfaceresearch.com The simulation tracks parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. A stable complex will show low and converging RMSD values. nih.gov
For example, MD simulations of benzothiazole-thiazole hybrids bound to the p56lck enzyme, a cancer target, confirmed the stability of the docked complexes. biointerfaceresearch.com The Root Mean Square Fluctuation (RMSF) analysis further revealed that while some parts of the protein remained flexible, the regions crucial for binding the ligand were more rigid, indicating a stable and sustained interaction. biointerfaceresearch.com
MD simulations also provide detailed information on the persistence of specific interactions, such as hydrogen bonds, throughout the simulation. In a study on chalcone-thiazole hybrids targeting DNA gyrase B, MD simulations showed that key hydrogen bonds and water bridges contributed to the stability of the complex, with certain residues like Asp73 maintaining interactions for over 60% of the simulation time. nih.gov
The table below summarizes typical outputs from MD simulation studies on benzothiazole-related compounds.
| Compound/Complex | Simulation Length | Key Stability Metrics (e.g., RMSD) | Key Insights from Simulation | Reference |
| Benzothiazole-thiazole hybrid / p56lck | 100 ps | Stable RMSD for the complex | C-terminal region of the complex is rigid and stable | biointerfaceresearch.com |
| Chalcone-thiazole hybrid / DNA gyrase B (6J90) | Not specified | Stable binding confirmed by RMSD, RMSF, RoG, H-bond, and SASA analysis | Hydrogen bonding and water bridges favor molecular stability | nih.gov |
| Benzimidazole/Benzothiazole derivative / SARS-CoV-2 Mpro (6LU7) | 100 ns | Average RMSD of 1.8 Å at equilibrium | Complex completed the simulation without much fluctuation, suggesting stability | nih.gov |
| Sulfonyl thioureas with a benzo[d]thiazole ring / 4EY7 | Not specified | Stable protein-ligand RMSD | Interactions with residues in the catalytic pocket were maintained | researchgate.net |
This table is illustrative of the types of data generated in MD simulation studies of various benzothiazole derivatives.
Computational and Quantum Chemical Investigations of 4 Bromo 5 Methylbenzo D Thiazol 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. edu.krdnih.govirjweb.comresearchgate.netresearchgate.net By employing DFT methods, researchers can gain a detailed understanding of the quantum mechanical nature of 4-Bromo-5-methylbenzo[d]thiazol-2-amine.
Optimization of Molecular Geometry and Conformational Analysis
The first step in any DFT study is the optimization of the molecular geometry to find the most stable conformation of the molecule. This process involves calculating the potential energy surface of the molecule and identifying the minimum energy structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. The resulting optimized geometry provides a realistic representation of the molecule's shape and is the foundation for all subsequent property calculations. Conformational analysis would further explore other possible stable arrangements of the atoms and their relative energies.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Transfer Characteristics
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lumo Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its potential for intramolecular charge transfer. irjweb.comirjweb.com A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and can be more easily excited, which is a desirable characteristic for applications in electronics and photonics. irjweb.comnih.gov For this compound, the analysis of its frontier orbitals would reveal the distribution of electron density and predict the sites most susceptible to electrophilic and nucleophilic attack. This analysis is crucial for understanding its reaction mechanisms and designing new molecules with tailored electronic properties.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound This table is illustrative and provides expected parameters based on typical DFT calculations for similar molecules. The exact values would need to be determined through specific computational studies on this compound.
| Parameter | Symbol | Hypothetical Value (eV) | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | Electron donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Electron accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 4.4 | Chemical reactivity and stability |
| Ionization Potential | IP | 6.2 | Energy required to remove an electron |
| Electron Affinity | EA | 1.8 | Energy released when an electron is added |
| Electronegativity | χ | 4.0 | Tendency to attract electrons |
| Chemical Hardness | η | 2.2 | Resistance to change in electron distribution |
| Chemical Softness | S | 0.227 | Reciprocal of hardness |
| Electrophilicity Index | ω | 3.63 | Propensity to accept electrons |
Electrostatic Potential Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. irjweb.comnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen and sulfur atoms due to their high electronegativity, and positive potential around the hydrogen atoms of the amino group and the methyl group. This analysis provides a visual representation of the molecule's polarity and its interactions with other molecules.
Prediction of Spectroscopic Properties from Quantum Chemical Calculations (e.g., Vibrational Frequencies, Electronic Spectra)
Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model. researchgate.net For this compound, theoretical calculations of its vibrational frequencies can help in the assignment of the peaks observed in its infrared (IR) and Raman spectra. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis spectra) of the molecule. scispace.commjcce.org.mk These calculations provide information about the electronic transitions between molecular orbitals and can help in understanding the molecule's color and its behavior upon light absorption.
Assessment of Molecular Descriptors for Chemoinformatics and Virtual Screening
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are widely used in chemoinformatics and virtual screening to predict the biological activity and other properties of compounds. uran.ua For this compound, various molecular descriptors can be calculated from its optimized geometry, such as molecular weight, logP (a measure of lipophilicity), and topological polar surface area (TPSA). These descriptors can be used to build quantitative structure-activity relationship (QSAR) models, which can then be used to predict the properties of other similar molecules and to screen large databases of compounds for potential drug candidates.
Nonlinear Optical (NLO) Properties and Optoelectronic Applications
Nonlinear optical (NLO) materials are of great interest due to their potential applications in various optoelectronic devices, such as optical switches and frequency converters. nih.govresearchgate.net The NLO properties of a molecule are related to its ability to interact with intense light, leading to changes in the light's frequency, phase, or amplitude. Quantum chemical calculations can be used to predict the NLO properties of this compound, such as its first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered to be good candidates for NLO materials. The presence of electron-donating (amino and methyl groups) and electron-withdrawing (bromo group) substituents on the benzothiazole (B30560) core of this compound suggests that it may exhibit significant NLO properties due to intramolecular charge transfer. nih.govmdpi.com
Supramolecular Chemistry and Crystallographic Analysis of 4 Bromo 5 Methylbenzo D Thiazol 2 Amine Derivatives
Crystal Engineering and Design Principles for Solid-State Architectures
Crystal engineering is the rational design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For benzothiazole (B30560) derivatives, the primary amine and the nitrogen atom within the thiazole (B1198619) ring are key functional groups that can act as reliable hydrogen bond donors and acceptors, respectively. This allows for the programmed assembly of molecules into predictable supramolecular synthons.
The design principles for the solid-state architectures of 4-Bromo-5-methylbenzo[d]thiazol-2-amine derivatives often revolve around the formation of robust hydrogen-bonded networks. The presence of the bromine atom and the methyl-substituted phenyl ring also introduces the possibility of other significant, though weaker, interactions such as halogen bonding and π–π stacking, which can be exploited to guide the crystal packing. The interplay between these various interactions determines the final crystal structure and its resulting properties. By modifying the substituents on the benzothiazole core or by introducing co-forming molecules, it is possible to systematically alter the solid-state structure and tailor its characteristics.
Intermolecular Interactions in Solid-State Structures
The solid-state architecture of this compound derivatives is stabilized by a variety of intermolecular interactions, ranging from strong classical hydrogen bonds to weaker non-covalent forces. A comprehensive understanding of these interactions is essential for predicting and controlling the crystal packing.
In the crystal structures of related 2-aminothiazole (B372263) and 2-aminobenzothiazole (B30445) compounds, classical hydrogen bonds are the dominant forces directing the molecular assembly. The primary amine group (–NH₂) is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom of the thiazole ring is an effective acceptor. This frequently leads to the formation of centrosymmetric dimers through N—H⋯N hydrogen bonds, creating a characteristic R²₂(8) graph set motif.
When co-crystallized with organic acids, such as carboxylic acids, the hydrogen bonding landscape becomes more complex and can involve N—H⋯O and O—H⋯O interactions. For instance, in the cocrystal of a similar compound, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, with 2-(naphthalen-2-yloxy)acetic acid, a heterodimer is formed through a cyclic hydrogen-bonding motif involving both O—H⋯N and N—H⋯O interactions. nih.gov If proton transfer occurs between the acidic co-former and the basic benzothiazole, the resulting salt will feature strong N⁺—H⋯O⁻ hydrogen bonds.
Table 1: Examples of Classical Hydrogen Bond Geometries in Related Thiazole Derivatives
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| N-H···N | 0.86 | 2.18 | 3.04 | 175 | nih.gov |
| N-H···O | 0.86 | 1.95 | 2.81 | 178 | nih.gov |
| O-H···N | 0.82 | 1.85 | 2.67 | 176 | nih.gov |
Note: Data presented is for illustrative purposes from closely related structures.
Beyond classical hydrogen bonds, weaker interactions play a crucial role in consolidating the crystal packing. Aromatic C–H donors can form C–H⋯O and C–H⋯π interactions. The sulfur atom in the thiazole ring, while a weak hydrogen bond acceptor, can participate in N–H⋯S or C–H⋯S interactions.
Furthermore, the planar benzothiazole ring system facilitates π–π stacking interactions. These can occur between parallel benzothiazole rings or between the benzothiazole and the aromatic ring of a co-former. These interactions, while individually weak, can collectively contribute significantly to the lattice energy and stability of the crystal. For example, in a cocrystal of a brominated thiadiazole derivative, π–π stacking interactions with a ring-centroid separation of approximately 3.94 Å were observed. nih.gov
Co-crystallization Strategies and Adduct Formation with Organic Acids
Co-crystallization is a powerful strategy to modify the physicochemical properties of a target molecule without altering its covalent structure. For this compound, which possesses both hydrogen bond donor (amine) and acceptor (thiazole nitrogen) sites, co-crystallization with organic acids is a particularly effective approach.
The choice of the organic acid (the co-former) is critical. The pKa difference between the benzothiazole derivative and the co-former can determine whether the resulting solid is a co-crystal (held together by neutral hydrogen bonds) or a salt (formed via proton transfer). Carboxylic acids are common co-formers, leading to the formation of robust and predictable hydrogen-bonded synthons. For instance, the interaction between a 2-aminothiadiazole derivative and various carboxylic acids has been shown to produce either molecular adducts or salts, each with distinct crystal packing and properties. nih.govnih.gov The synthesis of these cocrystals is often achieved through solution-based methods like slow evaporation or reaction crystallization. nih.gov
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it is colored according to the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.
Table 2: Illustrative Hirshfeld Surface Contact Percentages for a Related Bromo-Substituted Heterocycle
| Contact Type | Contribution (%) |
| H···H | 44.1 |
| C···H/H···C | 15.3 |
| Br···H/H···Br | 12.5 |
| O···H/H···O | 8.7 |
| N···H/H···N | 5.2 |
| Other | 14.2 |
Note: This data is representative of a related bromo-substituted compound and serves as an example of the type of information generated from Hirshfeld surface analysis. nih.govnih.gov
Theoretical Applications and Future Research Directions
Utility as a Key Synthetic Intermediate in the Construction of More Complex Chemical Entities
The structure of 4-Bromo-5-methylbenzo[d]thiazol-2-amine is endowed with multiple reactive sites, making it an ideal starting material or intermediate for synthesizing more elaborate molecules. 2-Aminobenzothiazoles are recognized as highly reactive compounds, frequently used as foundational building blocks for fused heterocyclic systems. tandfonline.com The primary amine at the C2 position and the bromine atom at the C4 position are key handles for synthetic modification.
The 2-amino group can undergo a variety of transformations, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates. tandfonline.com
Cyclocondensation: The amino group, in conjunction with the endocyclic nitrogen, can react with bis-electrophilic reagents to form fused ring systems such as imidazo[2,1-b]benzothiazoles and pyrimido[2,1-b]benzothiazoles. tandfonline.com
The 4-bromo substituent is particularly valuable for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. A novel ligand-free Suzuki-Miyaura coupling method has been successfully developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, demonstrating the feasibility of such transformations on this scaffold. nih.gov
| Reactive Site | Reaction Type | Potential Reagent(s) | Resulting Structure |
|---|---|---|---|
| 2-Amino Group | Acylation | Acetyl Chloride, Benzoyl Chloride | N-acylated derivative |
| 2-Amino Group | Cyclocondensation | α-Haloketones (e.g., Phenacyl Bromide) | Fused Imidazo[2,1-b]benzothiazole |
| 4-Bromo Group | Suzuki Coupling | Arylboronic Acids, Pd Catalyst, Base | 4-Aryl substituted derivative |
| 4-Bromo Group | Buchwald-Hartwig Amination | Amines, Pd Catalyst, Base | 4-Amino substituted derivative |
| 4-Bromo Group | Stille Coupling | Organostannanes, Pd Catalyst | 4-Aryl/Alkenyl substituted derivative |
Conceptual Design of Novel Chemical Scaffolds Based on the this compound Structure
The benzothiazole (B30560) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. tandfonline.comresearchgate.netnih.gov The this compound structure serves as an excellent template for the conceptual design of novel chemical scaffolds aimed at discovering new therapeutic agents. researchgate.netjchemrev.com
The design strategy for new scaffolds can be centered on three key modification points:
C2-Amino Group: This position can be functionalized to introduce linkers or pharmacophores that modulate solubility, cell permeability, and target binding. mdpi.com
C4-Bromo Group: This site offers a vector for exploring structure-activity relationships (SAR). By replacing the bromine with a diverse array of substituents via cross-coupling reactions, chemists can fine-tune the electronic and steric properties of the molecule to optimize biological activity. tandfonline.com
C5-Methyl Group: This group provides a specific steric and lipophilic character. Its presence can influence the orientation of the molecule within a binding pocket and can be a site for metabolic modification.
By systematically modifying these positions, vast libraries of novel compounds can be designed. This approach, combining the benzothiazole core with other key pharmacophoric groups, is a cornerstone of modern medicinal chemistry for developing new biologically active agents. mdpi.com
| Modification Site | Design Strategy | Example of Introduced Moiety | Potential Therapeutic Target |
|---|---|---|---|
| C2-Amino | Linker attachment to a second pharmacophore | Hydrazone linker, Piperazine | Kinase Inhibition, GPCR Modulation |
| C4-Bromo (Substitution) | Introduction of aromatic/heteroaromatic rings | Phenyl, Pyridyl, Thienyl | Anticancer, Antimicrobial |
| C2-Amino & C4-Bromo | Dual modification for library synthesis | Amide at C2, Aryl at C4 | Enzyme Inhibition |
| C5-Methyl | Bioisosteric replacement | -CF3, -Cl | Modulation of Metabolic Stability |
Exploration of Reactivity Mechanisms and Reaction Pathways
Understanding the reactivity of this compound is crucial for its effective utilization in synthesis. The primary reaction pathways are dictated by the nucleophilicity of the amino group and the susceptibility of the carbon-bromine bond to substitution or metal-catalyzed insertion.
Reactions at the 2-Amino Group: The exocyclic amino group at the C2 position behaves as a typical nucleophile. It can readily attack electrophilic centers. In cyclocondensation reactions with α-haloketones, the reaction proceeds via an initial nucleophilic attack by the amino group, followed by intramolecular cyclization and dehydration to form a fused five-membered ring. tandfonline.com
Reactions at the 4-Bromo Group: The C-Br bond on the benzene (B151609) ring can react through two principal mechanisms:
Palladium-Catalyzed Cross-Coupling: This is a more versatile and common pathway for aryl halides. The Suzuki-Miyaura coupling, for example, follows a well-established catalytic cycle. youtube.com The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative (in the presence of a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govyoutube.com The nitrogen atom of the benzothiazole ring can coordinate with the palladium center, potentially facilitating the rate-limiting oxidative addition step. nih.gov
| Reaction | Key Mechanistic Steps | Intermediate(s) |
|---|---|---|
| Suzuki Coupling at C4-Br | 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination | Aryl-Pd(II)-Br complex |
| Cyclocondensation at C2-NH2 | 1. Nucleophilic attack 2. Intramolecular cyclization 3. Dehydration | Thiazolium salt derivative |
| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic attack 2. Elimination of leaving group | Meisenheimer complex (carbanion) |
Future Perspectives in Benzothiazole Research and Innovation
The field of benzothiazole chemistry is highly active and continues to evolve, driven by the quest for novel therapeutic agents and materials. jchemrev.comjchemrev.com Future research will likely focus on several key areas:
Rational Drug Design: The integration of computational tools, such as molecular docking and ADME prediction, will guide the synthesis of new benzothiazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netmdpi.com The goal is to design more effective and less toxic drugs for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. jchemrev.comjchemrev.comresearchgate.net
Targeted Therapies: There is a strong focus on developing benzothiazole derivatives as inhibitors of specific biological targets, such as various kinases, tubulin, and DNA topoisomerase, which are crucial in cancer progression. snu.edu.in
Green Chemistry: The development of more sustainable, efficient, and environmentally friendly synthetic methods for benzothiazoles and their derivatives is a significant ongoing challenge for researchers. nih.gov This includes the use of novel catalysts, alternative solvents, and energy-efficient reaction conditions.
New Applications: Beyond medicine, the unique photophysical properties of some benzothiazole derivatives make them candidates for applications in materials science, such as in the development of fluorescent probes, imaging agents, and organic light-emitting diodes (OLEDs). nih.gov
The this compound scaffold, with its inherent synthetic versatility, is well-positioned to contribute to these future innovations, serving as a valuable starting point for the discovery of next-generation molecules.
Q & A
Q. What are the optimized synthetic routes for 4-Bromo-5-methylbenzo[d]thiazol-2-amine, and how can yield and purity be improved?
Methodological Answer:
- Route 1 (Bromide-mediated synthesis): React 5-methylbenzo[d]thiazol-2-amine with bromine in ethanol at room temperature, followed by stirring for 16 hours. This method achieves ~75% yield .
- Route 2 (Thiocyanate-based synthesis): Use sodium thiocyanate and bromine in glacial acetic acid with aniline derivatives. Post-reaction, precipitate the product using NaOH and recrystallize in ethanol for high purity .
- Optimization Tips:
Q. What characterization techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography: Use SHELXL for refinement, leveraging the bromine atom’s strong scattering to resolve the structure .
- Spectroscopy:
- Mass spectrometry: ESI-TOF for molecular ion validation (e.g., [M+H]+ at m/z 257.03 for brominated derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Step 1: Synthesize analogs with variations at the 4-bromo and 5-methyl positions (e.g., replace Br with Cl or CF₃) .
- Step 2: Assess binding affinity via:
- Enzyme inhibition assays: Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence polarization .
- Cellular assays: Test cytotoxicity in cancer cell lines (e.g., MTT assays) .
- Step 3: Correlate substituent effects with activity using computational tools (e.g., molecular docking with AutoDock Vina) .
Table 1: Example SAR Data for Thiazole Derivatives
| Substituent | IC₅₀ (Enzyme X) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| 4-Br, 5-CH₃ | 0.12 µM | 2.8 | 0.15 |
| 4-Cl, 5-CH₃ | 0.45 µM | 2.5 | 0.22 |
| 4-CF₃, 5-CH₃ | 0.08 µM | 3.1 | 0.09 |
Q. How can computational methods resolve contradictions in experimental data, such as unexpected binding affinities?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the bromine atom’s electron-withdrawing effect may reduce nucleophilic attack .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100 ns to identify transient binding pockets not observed in crystallography .
- QSPR Models: Relate logP and polar surface area to bioavailability discrepancies .
Q. What experimental and theoretical approaches are used to study hydrogen bonding’s impact on crystallization and solubility?
Methodological Answer:
- X-ray Crystallography: Resolve intermolecular interactions (e.g., N-H···N hydrogen bonds) using SHELXL .
- Thermal Analysis: Perform DSC/TGA to correlate hydrogen-bonding networks with melting points and stability .
- Graph Set Analysis: Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) .
Q. How can transition metal complexes of this compound be synthesized and characterized for catalytic or medicinal applications?
Methodological Answer:
- Synthesis: React the compound with Cu(II), Fe(III), or Zn(II) salts in ethanol/water. Isolate complexes via precipitation .
- Characterization:
- Magnetic Susceptibility: Confirm octahedral geometry for Fe(III) complexes .
- UV-Vis Spectroscopy: Identify d-d transitions (e.g., Cu(II) at ~600 nm) .
- Application Testing: Evaluate catalytic activity in oxidation reactions or antimicrobial efficacy via agar diffusion assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
